molecular formula C13H15ClN2O B1349096 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 93187-18-9

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No. B1349096
CAS RN: 93187-18-9
M. Wt: 250.72 g/mol
InChI Key: OPKXWASJTNADKA-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 3-Cl-NIPEA, is a novel synthetic compound with a wide range of potential applications in the field of scientific research. It has been used in a variety of laboratory experiments and clinical studies, and has shown promise in the development of new treatments for a variety of medical conditions.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally similar to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have been synthesized and characterized through various methods. For instance, a compound was prepared by reacting tryptamine with flurbiprofen, demonstrating applications in SARS-CoV-2 treatment trials. The synthesis process involved N,N'-Dicyclohexylcarbodiimide as a coupling agent, with comprehensive analysis through 1H, 13C-NMR, UV, IR, and mass spectral data (Manolov et al., 2020).

Potential for Therapeutic Applications

Several studies focus on the therapeutic potentials of indole derivatives, including their roles as urease inhibitors, α-amylase inhibitors, and in immunosuppressive activities. For example, novel indole-based hybrid oxadiazole scaffolds were found to be potent urease inhibitors, suggesting a valuable therapeutic approach in drug design programs (Nazir et al., 2018). Another study synthesized derivatives to evaluate their effectiveness as α-amylase inhibitors, highlighting significant activity comparable to standards (Mathew et al., 2015).

Immunological Research

The synthesis of N-aryl-3-(indol-3-yl)propanamides has shown promising results in immunosuppressive activities, indicating potential applications in developing treatments for conditions involving immune system regulation (Giraud et al., 2010).

Antibacterial and Antimicrobial Activities

Compounds with structures related to this compound have been explored for their antibacterial and antimicrobial properties. Research in this area contributes to the identification of new therapeutic agents that could combat resistant strains of bacteria and fungi (Attaby et al., 2007).

Enzyme Inhibition for Drug Discovery

The inhibition of enzymes such as urease and α-amylase by indole derivatives opens up pathways for drug discovery and the development of treatments for diseases related to enzyme dysfunction. These studies highlight the importance of structural variations in enhancing inhibitory activity and specificity (Nazir et al., 2018); (Mathew et al., 2015).

properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXWASJTNADKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343283
Record name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93187-18-9
Record name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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